2-氨基-5-(苄氧基)嘧啶-4(3H)-酮

描述

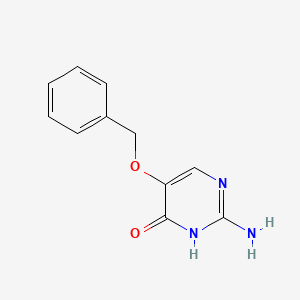

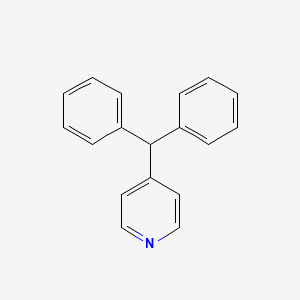

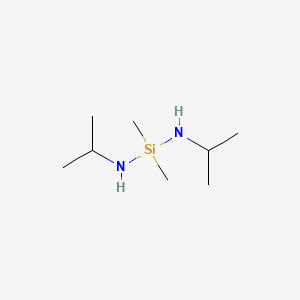

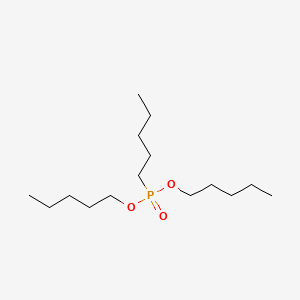

- 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ .

- It is a heterocyclic compound containing a pyrimidine ring with an amino group and a benzyloxy substituent.

Synthesis Analysis

- The synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one can be achieved through various methods.

- One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile, leading to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates.

- Another method utilizes the same reaction but with different substituents on the arylazo moiety to form pyridazinones.

- The 2-aminoazonicotinates can be condensed with DMF-DMA to afford amidines, which then cyclize to yield the targeted pyrido[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

- Molecular Formula : C₁₁H₁₁N₃O₂

- Average Mass : 217.224 Da

- Monoisotopic Mass : 217.085129 Da

- ChemSpider ID : 229965

Chemical Reactions Analysis

- Protodeboronation of pinacol boronic esters is a valuable transformation for accessing 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one.

- This radical-based approach allows for the functionalization of alkyl boronic esters, leading to the formation of the desired compound.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Not specified

- Stability : Bench stable

- Toxicity : Not specified

科学研究应用

合成和应用于非天然氨基酸

研究人员利用对羟基嘧啶酮环的p-苄氧基苄氧基团来掩盖新非天然氨基酸合成中的氧代功能。这种创新方法涉及芳香亲核取代反应,展示了该化合物在创造新型氨基酸衍生物方面的实用性,可能应用于药物设计和生物分子研究(ElMarrouni & Heras, 2015)。

抗菌和杀虫潜力

另一项研究探讨了嘧啶连接吡唑杂环化合物的合成,显示出显著的抗菌和杀虫潜力。这表明该化合物的多功能性有助于开发新的杀虫剂和抗菌剂,突显了其在农业和制药行业的重要性(Deohate & Palaspagar, 2020)。

缓蚀作用

对嘧啶衍生物上的苄基取代,包括与2-氨基-5-(苄氧基)嘧啶-4(3H)-酮相关的结构,在酸性溶液中对轻钢的缓蚀性能进行了研究。这项研究为该化合物在工业防腐保护中的应用开辟了新途径,展示了其在材料科学中的实用性(Hou et al., 2019)。

晶体结构和理论研究

合成了该化合物的衍生物并进行了结构表征,进一步探讨了其电子结构,使用密度泛函理论(DFT)。这些研究为该化合物的化学反应性和在设计具有所需性质的分子方面的潜在应用提供了宝贵的见解,适用于各种科学领域(Murugavel et al., 2014)。

抗HIV活性

研究嘧啶-4(3H)-酮衍生物的合成和生物评价作为潜在的非核苷类HIV-1反转录酶抑制剂,突显了该化合物在开发新的抗逆转录病毒药物方面的潜力。这凸显了其在医学研究中的重要性,特别是在抗击HIV/AIDS方面(Khalifa & Al-Omar, 2014)。

安全和危害

- No specific safety hazards are reported for this compound.

- As with any chemical, standard safety precautions should be followed during handling and use.

未来方向

- Investigate additional synthetic routes for 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one.

- Explore its potential applications in drug discovery and catalysis.

属性

IUPAC Name |

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPDGSSPYTMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294176 | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

CAS RN |

93534-87-3 | |

| Record name | 93534-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)